3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyridopyrazolopyrimidine Derivatives : The compound reacts with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives, useful in heterocyclic chemistry research (Rateb, 2014).
- Formation of Pyrazolyl Oxadiazolylthieno[2,3-b]Pyridine Derivatives : It reacts with β-dicarbonyl compounds and sulfur-containing compounds to create pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, adding to the diversity of heterocyclic compounds (Rateb, 2014).
Crystallographic and Structural Analysis
- X-Ray Crystallography : The crystal structure of related compounds has been analyzed using single crystal X-ray diffraction, contributing to the understanding of molecular geometry and interactions in such compounds (Ganapathy et al., 2015).
Novel Synthesis Methods
- Synthesis of Various Derivatives : The compound serves as a precursor for the synthesis of a range of derivatives like Pyrazolo[3,4-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, contributing to organic synthesis research (Abdel Fattah et al., 2007).
Antibacterial Activity
- Potential Antibacterial Compounds : Selected heterocyclic products derived from the compound have shown notable antibacterial activities, indicating its potential application in medicinal chemistry and drug discovery (Frolova et al., 2011).
Application in Dye Synthesis
- Use in Disperse Dyes : Derivatives of this compound have been synthesized and applied as disperse dyes for polyester fibers, demonstrating its utility in materials science and textile engineering (Ho, 2005).
Quantum Studies and Thermodynamic Properties
- Quantum Mechanical and Thermodynamic Analysis : Detailed quantum studies and analysis of thermodynamic properties of related compounds have been conducted, providing insights into the physical chemistry aspects of these compounds (Halim & Ibrahim, 2022).
Regioselective Synthesis Techniques
- Ultrasound-Promoted Synthesis : The compound has been used in ultrasound-promoted regioselective synthesis methods, highlighting innovative approaches in chemical synthesis (Nikpassand et al., 2010).
Properties
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-11-10-7(8-2-1-5-19-8)6-9(18)14-12(10)16(15-11)3-4-17/h1-2,5,7,17H,3-4,6H2,(H2,13,15)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSLKHPZNVQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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